4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine
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Overview
Description
4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a benzofuran ring with a pyrimidine moiety, making it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves multi-step procedures. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the pyrimidine moiety. Key steps include cyclization reactions and chlorination processes. For instance, the aza-Wittig reaction can be employed to form the benzofuran ring, which is then subjected to nucleophilic substitution to introduce the pyrimidine group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be used to accelerate reaction times and improve efficiency . Additionally, the use of catalytic amounts of reagents and controlled reaction conditions can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various amine derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes such as DNA replication and protein synthesis, leading to the compound’s therapeutic effects . The molecular pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrimidine core and is used as a building block for various pharmaceuticals.
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity, this compound also features a pyrimidine ring.
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine:
Uniqueness
4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is unique due to its combined benzofuran and pyrimidine structure, which provides a versatile scaffold for the development of diverse bioactive molecules. This structural uniqueness allows for the exploration of novel therapeutic applications and the development of compounds with enhanced biological activity.
Properties
Molecular Formula |
C10H10ClN3O |
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Molecular Weight |
223.66 g/mol |
IUPAC Name |
4-chloro-6,7,8,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C10H10ClN3O/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H2,(H2,12,13,14) |
InChI Key |
QGSLXDSDHWSNHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C(=NC(=N3)N)Cl |
Origin of Product |
United States |
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